molecular formula C8H7N3O2S B15131065 Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B15131065
M. Wt: 209.23 g/mol
InChI Key: UPYINNVURJJGAW-UHFFFAOYSA-N
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Description

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets can vary depending on the specific application, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate stands out due to its unique structure, which allows for diverse modifications and the potential to interact with a wide range of biological targets. This versatility makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-5-6(10-3-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

UPYINNVURJJGAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=C(S2)N

Origin of Product

United States

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